molecular formula C12H15Br B13874478 1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene

1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene

Cat. No.: B13874478
M. Wt: 239.15 g/mol
InChI Key: PEBMCGGGYJRDNY-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene is an organic compound with the molecular formula C12H15Br. It is a derivative of benzene, where a bromine atom is attached to the benzene ring along with a 2,3-dimethylbut-2-enyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(2,3-dimethylbut-2-enyl)benzene using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution: Products include various substituted benzenes depending on the nucleophile used.

    Oxidation: Products include alcohols or ketones.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,3-dimethylbenzene
  • 4-Bromo-1,2-dimethoxybenzene
  • 1-Bromo-2,4-dimethoxybenzene

Uniqueness

1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene is unique due to the presence of both a bromine atom and a 2,3-dimethylbut-2-enyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other brominated benzenes .

Properties

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

1-bromo-4-(2,3-dimethylbut-2-enyl)benzene

InChI

InChI=1S/C12H15Br/c1-9(2)10(3)8-11-4-6-12(13)7-5-11/h4-7H,8H2,1-3H3

InChI Key

PEBMCGGGYJRDNY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CC1=CC=C(C=C1)Br)C

Origin of Product

United States

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